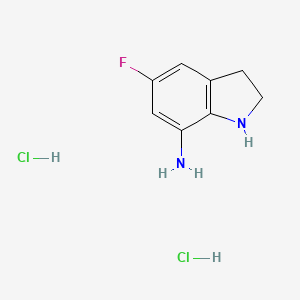

(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

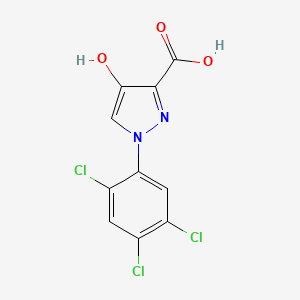

(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone, also known as AZD0328, is a small molecule inhibitor that has been developed to target the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is an important enzyme that regulates the levels of cyclic nucleotides, which are involved in a variety of cellular processes. Inhibition of PDE2A has been shown to have potential therapeutic benefits in a range of diseases, including neurological and psychiatric disorders.

Scientific Research Applications

Chemical Synthesis and Characterization

One area of research focuses on the chemical synthesis and characterization of compounds related to "(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone". For example, studies on the synthesis and biological activity of triazole analogues of piperazine, including compounds with similar structures, highlight the methodological advancements in synthesizing complex molecules. These compounds have been evaluated for their antibacterial activity against human pathogenic bacteria, indicating their potential in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Pharmacological Potential

Research into the pharmacological potential of related compounds has uncovered various biological activities. For instance, certain derivatives have shown significant inhibitory effects on tubulin polymerization and have induced apoptosis in cancer cell lines, suggesting their use as anticancer agents. This is exemplified by the study of phenstatin derivatives, which interfere with the polymerization of microtubules, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis (Magalhães et al., 2013).

Antifungal and Antioxidant Activities

Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have been synthesized and evaluated for their antifungal activity, indicating the role of specific substituents in enhancing their efficacy against fungal pathogens (Lv et al., 2013). Additionally, compounds with antioxidant properties have been developed, highlighting the potential of these molecules in combating oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibition

Studies on bromophenol derivatives, including those related to "this compound", have explored their inhibitory effects on carbonic anhydrase enzymes. This research demonstrates the potential of these compounds in developing treatments for conditions associated with altered pH regulation, such as glaucoma and certain types of edema (Akbaba et al., 2013).

properties

IUPAC Name |

[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3S/c1-20-11-12-21(19-23(20)31(29,30)27-13-7-2-3-8-14-27)24(28)26-17-15-25(16-18-26)22-9-5-4-6-10-22/h4-6,9-12,19H,2-3,7-8,13-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXVRAAZKOTMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2651214.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)

![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)

![(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2651225.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2651226.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)

![2,6-Dichloro-N-{2-[(Cyclopropylcarbonyl)amino]pyridin-4-Yl}benzamide](/img/structure/B2651230.png)

![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)